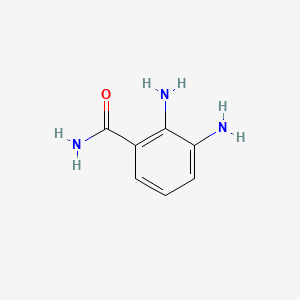

2,3-Diaminobenzamide

説明

Historical Context and Significance of Benzamide (B126) Derivatives in Scientific Discovery

Benzamide derivatives represent a cornerstone in medicinal chemistry, playing a pivotal role in the discovery of numerous therapeutic agents. ijlpr.comresearchgate.net This class of compounds, characterized by a benzene (B151609) ring attached to an amide functional group, has demonstrated a remarkable diversity of biological activities. researchgate.net Historically, the structural simplicity and synthetic accessibility of the benzamide scaffold have made it an attractive starting point for the development of new drugs. researchgate.net

Over the years, modifications to the benzamide core have led to the creation of compounds with a wide array of pharmacological effects, including antimicrobial, anticancer, antiviral, and antipsychotic properties. ijlpr.com The ability of the benzamide group to participate in hydrogen bonding and other non-covalent interactions allows for effective binding to a variety of biological targets, such as enzymes and receptors. researchgate.netacs.org This versatility has cemented the status of benzamide derivatives as a "privileged scaffold" in drug discovery, a term used to describe molecular frameworks that are capable of binding to multiple, distinct biological targets. researchgate.net

The historical development of benzamide-based drugs has seen their application in treating a range of conditions. For instance, they have been developed as glucokinase activators for diabetes, histone deacetylase (HDAC) inhibitors for cancer therapy, and dopamine (B1211576) receptor ligands for neurological disorders. researchgate.netacs.orgresearchgate.net The continuous exploration of this chemical space underscores the enduring importance of benzamide derivatives in the quest for novel and improved medicines. ijlpr.comresearchgate.net

Relevance of 2,3-Diaminobenzamide as a Core Chemical Scaffold

Within the broader family of benzamide derivatives, this compound has emerged as a particularly valuable core chemical scaffold in modern chemical research. A chemical scaffold is a core structure of a molecule to which various functional groups can be attached to create a library of related compounds. nih.gov The strategic placement of two amino groups ortho and meta to the carboxamide on the benzene ring provides a unique platform for synthetic elaboration. nih.gov

This specific arrangement of functional groups in this compound allows for the construction of more complex heterocyclic systems, most notably benzimidazoles. researchgate.netportlandpress.comresearchgate.net The reaction of this compound with aldehydes or carboxylic acids and their derivatives leads to the formation of a fused imidazole (B134444) ring, a key structural motif in many biologically active molecules. researchgate.netportlandpress.comresearchgate.net This cyclization reaction is a powerful tool for medicinal chemists, enabling the creation of diverse compound libraries for screening against various therapeutic targets. researchgate.net

The utility of this compound as a scaffold is exemplified by its role in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors. portlandpress.commdpi.com PARP enzymes are crucial for DNA repair, and their inhibition is a validated strategy in cancer therapy. portlandpress.com The benzimidazole-4-carboxamide core, readily accessible from this compound, has been a key building block in the development of potent PARP inhibitors. portlandpress.commdpi.com The ability to systematically modify the substituents on the benzimidazole (B57391) ring allows for the fine-tuning of inhibitory activity and selectivity. portlandpress.com

Furthermore, the physical and chemical properties of this compound, such as its solubility in various organic solvents and its relative stability, make it a practical and versatile starting material in a laboratory setting. chembk.com Its role as a synthetic intermediate highlights its fundamental importance in accessing novel chemical entities with significant therapeutic potential. biosynth.com

Contemporary Research Trajectories for this compound

Current research involving this compound continues to expand upon its established role as a key synthetic intermediate. A primary focus remains the development of novel inhibitors for various enzymes implicated in human diseases.

Table 1: Recent Research Applications of this compound Derivatives

| Research Area | Target | Resulting Compound Class | Reference |

|---|---|---|---|

| Oncology | PARP-1, PARP-2 | Benzimidazole carboxamides | portlandpress.commdpi.com |

| Oncology | Checkpoint Kinase 2 (Chk2) | 2-Arylbenzimidazoles | acs.org |

| Neurodegenerative Diseases | NLRP3 Inflammasome | Benzimidazole derivatives | researchgate.net |

One significant trajectory is the continued exploration of PARP inhibitors. Researchers are designing and synthesizing new generations of these inhibitors based on the benzimidazole scaffold derived from this compound, aiming for improved potency, selectivity, and pharmacokinetic properties. portlandpress.commdpi.com For example, novel modifications to the well-known PARP inhibitor veliparib (B1684213) have been achieved through the use of this compound as a starting material. portlandpress.com

Beyond PARP, this compound is being utilized to create inhibitors for other kinases, such as Checkpoint Kinase 2 (Chk2), which is involved in cell cycle control and DNA damage response. acs.org The synthesis of 2-arylbenzimidazoles from this compound has yielded compounds with promising Chk2 inhibitory activity and selectivity over other kinases. acs.org

Another burgeoning area of research is in neuroinflammation and neurodegenerative diseases. Benzimidazole derivatives synthesized from this compound are being investigated as potential inhibitors of the NLRP3 inflammasome, a key component of the innate immune system implicated in the pathology of these conditions. researchgate.net

Furthermore, the fundamental reactivity of this compound continues to be exploited in the development of novel synthetic methodologies. For instance, it is used in condensation reactions to create a variety of substituted benzimidazoles under increasingly efficient and environmentally friendly conditions. researchgate.net These advancements in synthetic chemistry broaden the accessibility and diversity of compounds that can be generated from this versatile scaffold, ensuring its continued relevance in the discovery of new bioactive molecules.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,3-diaminobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,8-9H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAWJZCSEYBQUGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50440634 | |

| Record name | 2,3-diaminobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50440634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

711007-44-2 | |

| Record name | 2,3-diaminobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50440634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2,3 Diaminobenzamide and Its Derivatives

Precursor Synthesis and Amination Routes

A primary and widely utilized method for synthesizing 2,3-diaminobenzamide involves the reduction of corresponding nitro-substituted benzamide (B126) precursors. This approach is favored for its directness in introducing the required amino groups.

From 2,3-Dinitrobenzoic Acid: One common pathway begins with 2,3-dinitrobenzoic acid. This starting material is first converted to its amide form, 2,3-dinitrobenzamide. The subsequent reduction of both nitro groups yields the target this compound. A procedure for this involves treating 2,3-dinitrobenzoic acid with 1,1'-carbonyldiimidazole (B1668759) (CDI) and then ammonium (B1175870) carbonate in DMF. acs.org The resulting dinitrobenzamide is then subjected to reduction to afford this compound. acs.org

From 2-Amino-3-nitrobenzamide: An alternative and often more selective route starts with 2-amino-3-nitrobenzamide. The synthesis of this precursor can be initiated from salicylamide (B354443) (2-hydroxybenzamide), which undergoes nitration to form 2-hydroxy-3-nitrobenzamide. This intermediate is then treated with ammonium hydroxide (B78521) to replace the hydroxyl group with an amino group, yielding 2-amino-3-nitrobenzamide. The final step is the selective reduction of the remaining nitro group. This reduction can be effectively carried out using reagents like hydrogen gas with a palladium on carbon (Pd/C) catalyst. acs.org Another method employs iron powder in the presence of an acid. google.com

The following table summarizes the reduction of nitrobenzamide precursors:

| Starting Material | Key Intermediates | Reducing Agents | Product |

| 2,3-Dinitrobenzoic Acid | 2,3-Dinitrobenzamide | H₂, Pd/C | This compound |

| 2-Amino-3-nitrobenzoic acid | 2-Amino-3-nitrobenzamide | H₂, Pd/C; Fe/acid | This compound |

Another synthetic strategy involves nucleophilic substitution reactions where an activated fluoro group on the benzene (B151609) ring is displaced. This method is particularly useful in the parallel synthesis of diaminobenzamide libraries. The process typically starts with a precursor containing an activated fluoro-group, which is then displaced by various primary amines. ingentaconnect.comnih.goveurekaselect.com This step introduces diversity into the molecule. Subsequent reactions, including hydrolysis and amide coupling, followed by the reduction of a nitro group, lead to the formation of functionalized diaminobenzamides. ingentaconnect.comnih.gov

Advanced Synthetic Techniques for this compound

To improve efficiency, yield, and purity, advanced synthetic techniques have been applied to the synthesis of this compound and its derivatives.

Polymer-assisted solution-phase (PASP) synthesis has been effectively used for the parallel synthesis of functionalized diaminobenzamides. ingentaconnect.comnih.goveurekaselect.com This high-yielding, multi-step sequence employs sequestering resins to remove excess reactants and by-products. ingentaconnect.comnih.gov A key feature of this technique is a resin capture-and-release strategy. ingentaconnect.comnih.goveurekaselect.com The synthesis involves several steps:

Displacement of an activated fluoro-group with various primary amines. ingentaconnect.comnih.goveurekaselect.com

Hydrolysis of a benzoate (B1203000) ester to a benzoic acid, which is then captured and released from a polyamine resin. ingentaconnect.comnih.goveurekaselect.com

Amide coupling of the benzoic acid with different primary amines, mediated by PASP resins. ingentaconnect.comnih.gov

Parallel reduction of the resulting aminonitrobenzamides to yield the final functionalized diaminobenzamides. ingentaconnect.comnih.goveurekaselect.com

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. In the context of this compound derivatives, microwave irradiation can be used to facilitate reactions such as the replacement of a chloro group with N-Boc piperazine (B1678402) in the synthesis of precursors for more complex molecules. nih.gov This technique is also employed in the synthesis of various heterocyclic compounds, including thieno[2,3-d]pyrimidines and tetrahydro-1,3-thiazepines, often resulting in significantly reduced reaction times and improved yields. nih.govbeilstein-journals.org For instance, the cyclodehydration of 4-thioamido alcohols to form tetrahydrothiazepines occurs in excellent yields with very short reaction times under microwave irradiation. beilstein-journals.org

Derivatization and Functionalization Strategies of the this compound Core

The this compound core is a versatile scaffold for further chemical modifications to generate a wide range of derivatives with diverse biological activities. The two adjacent amino groups and the benzamide functionality provide multiple reaction sites for derivatization.

One common strategy is the condensation of this compound with aldehydes to form 2-substituted-1H-benzimidazole-4-carboxamides. scispace.com This reaction can be performed under visible light irradiation at ambient temperature using a catalyst like 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (B155479) (PYTZ), offering a green and efficient method. scispace.com

Furthermore, the amino groups can be acylated or alkylated to introduce various substituents. Silylation is another common derivatization technique used to replace active hydrogens on amine groups with a nonpolar moiety, which can be useful for analytical purposes such as gas chromatography. sigmaaldrich.comgcms.cz The benzamide nitrogen can also be functionalized. These derivatization strategies allow for the systematic exploration of the structure-activity relationship of this compound-based compounds.

Cyclization Reactions to Form Heterocyclic Systems (e.g., Benzimidazoles)

The vicinal diamine arrangement in this compound makes it an ideal precursor for forming fused heterocyclic rings, most notably the benzimidazole (B57391) core. This is typically achieved through condensation reactions with various carbon electrophiles.

Condensation with Aldehydes (e.g., 4-formylbenzoic acid, 3-formylbenzoic acid)

The reaction of this compound with a range of aldehydes provides a direct route to 2-substituted-1H-benzimidazole-4-carboxamides. researchgate.netscispace.com This condensation is a cornerstone of benzimidazole synthesis, allowing for the introduction of diverse substituents at the 2-position of the benzimidazole ring. For instance, reacting this compound with aldehydes like 4-formylbenzoic acid or 3-formylbenzoic acid leads to the formation of benzimidazoles bearing a carboxylic acid-functionalized phenyl group. stjohns.edunih.gov This reaction typically proceeds by an initial formation of a Schiff base between one of the amino groups and the aldehyde, followed by an intramolecular cyclization and subsequent aromatization (often through oxidation) to yield the stable benzimidazole ring system. pcbiochemres.com

A variety of catalytic systems and reaction conditions have been developed to promote this transformation efficiently. rasayanjournal.co.in These include using catalysts such as lead peroxide, boric acid with glycerol, or metal-free organocatalysts under visible light irradiation. researchgate.netscispace.com The choice of solvent and temperature can also influence the reaction's efficiency and yield. researchgate.netstjohns.edu

Table 1: Examples of Aldehydes Used in Benzimidazole Synthesis with this compound

| Aldehyde | Resulting Substituent at Benzimidazole C2 | Reference |

| 4-formylbenzoic acid | 4-carboxyphenyl | stjohns.edu |

| 3-formylbenzoic acid | 3-carboxyphenyl | nih.gov |

| Various aromatic aldehydes | Substituted aryl groups | researchgate.netscispace.com |

Ammonium Acetate-Assisted Imine Formation and Cyclization

Ammonium acetate (B1210297) is frequently employed as a catalyst and reagent in the synthesis of benzimidazoles from o-phenylenediamines and aldehydes. stjohns.edunih.govresearchgate.net In the context of synthesizing derivatives from this compound, ammonium acetate facilitates the condensation reaction, particularly with aldehydes like 4-formylbenzoic acid. stjohns.edu The process involves heating the reactants in a solvent such as dimethylformamide (DMF). stjohns.edu

The role of ammonium acetate is multifaceted. It can act as a mild acidic catalyst to promote the initial imine (Schiff base) formation between the diamine and the aldehyde. Furthermore, it can serve as a source of ammonia, which may participate in the reaction mechanism, and it aids in the subsequent cyclization and dehydration/oxidation steps that lead to the aromatic benzimidazole ring. nih.gov This one-pot method is highly effective, as demonstrated in the preparation of the key intermediate 4-(4-carbamoyl-1H-benzo[d]imidazol-2-yl)benzoic acid, which was synthesized in high yield (86%) by heating this compound and 4-formylbenzoic acid with ammonium acetate in DMF. stjohns.edu

Condensation with Carbonylating Reagents (e.g., 1,1′-carbonyldiimidazole)

To form benzimidazol-2-ones, a class of cyclic ureas, this compound can be reacted with carbonylating reagents. nih.govnih.gov 1,1′-Carbonyldiimidazole (CDI) is a particularly effective and widely used reagent for this purpose. nih.govnih.govresearchgate.net CDI is a solid, non-volatile alternative to the highly toxic phosgene (B1210022) gas. orgsyn.org The reaction involves the treatment of the o-phenylenediamine (B120857) moiety of this compound with CDI. nih.govnih.gov The mechanism proceeds through the formation of an N-acylimidazole intermediate, followed by an intramolecular nucleophilic attack by the second amino group, leading to ring closure and elimination of imidazole (B134444) to yield the benzimidazol-2-one (B1210169) ring system. researchgate.net

This cyclocarbonylation reaction is versatile and has been successfully applied to various substituted o-phenylenediamines to produce a range of biologically active benzimidazolone derivatives. nih.govnih.gov The reaction conditions can be optimized, including using flow chemistry setups, to achieve high yields and purity of the desired product. nih.gov Other carbonylating agents like phosgene, triphosgene, and urea (B33335) can also be used, but CDI often offers advantages in terms of safety and handling. nih.govrsc.org

Amide Coupling Reactions

The primary amide group of this compound, as well as the amino groups, can participate in coupling reactions. However, the focus here is on the formation of amide bonds involving external carboxylic acids.

Coupling with Carboxylic Acids (e.g., using HCTU, HOBt, DIPEA, HBTU)

Standard peptide coupling reagents are highly effective for forming amide bonds between a carboxylic acid and an amine. In the synthesis of derivatives of this compound, these reagents are used to couple carboxylic acids to one of its amino groups, typically after the benzimidazole ring has been formed. Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate), HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate), and HOBt (Hydroxybenzotriazole) are used to activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. stjohns.edunih.govbachem.com

A tertiary base, most commonly N,N-diisopropylethylamine (DIPEA), is added to the reaction mixture to neutralize the acids formed during the reaction and to ensure the amine nucleophile is in its free base form. stjohns.edunih.govpeptide.com For example, after synthesizing an intermediate acid, it can be coupled with various primary or secondary amines using HBTU and DIPEA in DMF to generate a library of amide derivatives. stjohns.edu Similarly, benzaldehyde (B42025) intermediates have been prepared by coupling carboxybenzaldehydes with various amines using HCTU, HOBt, and DIPEA. nih.gov These coupling reactions are generally high-yielding and are fundamental in constructing complex molecules and potential drug candidates. stjohns.edunih.gov

Table 2: Common Reagents for Amide Coupling Reactions

| Reagent | Full Name | Role | Reference |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate | Coupling Agent | stjohns.edupeptide.com |

| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate | Coupling Agent | nih.govbachem.com |

| HOBt | Hydroxybenzotriazole | Additive (Reduces racemization) | nih.govnih.gov |

| DIPEA | N,N-Diisopropylethylamine | Non-nucleophilic Base | stjohns.edunih.gov |

Alkylation and Acylation Reactions

The amino groups of this compound are nucleophilic and can be readily alkylated or acylated. These reactions allow for the introduction of a wide variety of functional groups, further diversifying the chemical space accessible from this starting material.

Alkylation typically involves reacting the diamine with an alkyl halide (R-X, where X is Br, I, or Cl) in the presence of a base. pressbooks.pub The reaction proceeds via an SN2 mechanism, where the amine nitrogen acts as the nucleophile. pressbooks.pubumn.edu The choice of base and reaction conditions can influence the degree and selectivity of alkylation (i.e., mono- vs. di-alkylation).

Acylation involves the reaction of the diamine with an acylating agent, such as an acid chloride or an acid anhydride, usually in the presence of a base to scavenge the acidic byproduct (e.g., HCl). This reaction forms a new amide bond. For instance, the acylation of an amino group on a benzimidazole derivative with benzoyl chloride can be used to introduce a benzamide moiety. rhhz.net These functionalization reactions are crucial for building the complex structures often required for biologically active compounds. rhhz.netgoogle.com

Introduction of Diverse Substituents for Structure-Activity Relationship (SAR) Studies

The systematic introduction of diverse chemical substituents onto a parent molecular scaffold is a cornerstone of medicinal chemistry and drug discovery. This process, integral to Structure-Activity Relationship (SAR) studies, allows researchers to probe the interactions between a molecule and its biological target, thereby optimizing for desired properties like potency, selectivity, and metabolic stability. For the this compound core, various synthetic methodologies have been employed to generate libraries of derivatives, leading to significant insights into how specific structural modifications influence biological activity. These strategies primarily focus on derivatizing the amine or amide functionalities, or by building upon the core to create more complex heterocyclic systems.

Key synthetic strategies include the direct coupling of carboxylic acids to the 2,3-diamino moiety, which can then undergo cyclization, and the modification of side chains appended to a pre-formed derivative. For instance, one common approach involves coupling this compound with a protected cyclic amino acid, followed by cyclization to form a benzimidazole ring, and subsequent derivatization of the cyclic amine. nih.govrhhz.net This allows for the introduction of a wide array of substituents at a specific position, facilitating a detailed exploration of the SAR.

Research Findings in D3 Receptor Ligands

In the development of ligands for the dopamine (B1211576) D3 receptor, a series of derivatives were synthesized to explore the SAR. The general synthetic route involved the coupling of a biaryl acid with an amino-alcohol, which was then converted to a bromide and subsequently displaced with various aryl piperazines to introduce diversity. typeset.io This approach allowed for a systematic evaluation of how different substituents on an appended aryl ring affect D3 receptor binding affinity (Ki) and selectivity over the D2 receptor.

The investigation began with a 3-cyano analog as a reference point. typeset.ioresearchgate.net Replacing the 3-cyano group with a 3-trifluoromethyl (CF3) group resulted in similar D3 potency but a significant decrease in selectivity. researchgate.net Shifting the cyano group to the 2-position also yielded a compound with comparable potency. researchgate.net A notable breakthrough occurred when the 2-cyano group was replaced with either a chlorine atom (2-Cl) or a trifluoromethyl group (2-CF3), as both changes led to a marked increase in both D3 potency and selectivity over the D2 receptor. typeset.ioresearchgate.net

Further exploration into di-substituted analogs revealed complex SAR trends. The addition of a second chlorine atom at either the 3- or 4-positions of the 2-chloro-substituted ring proved detrimental to both potency and selectivity. researchgate.net However, relocating the two chlorine atoms to the 3- and 5-positions restored high D3 binding affinity and improved selectivity. typeset.ioresearchgate.net The introduction of methoxy (B1213986) groups also produced position-dependent results; a 2-methoxy analog was a potent D3 ligand but had only marginal selectivity, whereas a 4-methoxy analog showed poor binding affinity for both D3 and D2 receptors. typeset.ioresearchgate.net

| Compound ID | Substituent(s) & Position | D3 Ki (nM) | Selectivity vs D2 (fold) |

|---|---|---|---|

| 3a | 3-CN | 128 | 13 |

| 3b | 3-CF3 | 175 | 3.2 |

| 3c | 2-CN | 140 | 3.5 |

| 3d | 2-Cl | 27 | 11 |

| 3e | 2-CF3 | 37 | 17 |

| 3f | 2,3-di-Cl | 127 | 3.6 |

| 3g | 2,4-di-Cl | 1653 | 1.3 |

| 3h | 3,5-di-Cl | 22 | 14.9 |

| 3i | 2-OCH3 | 24 | 3.1 |

| 3j | 4-OCH3 | 15265 | ~1.7 |

| 3k | 1-Naphthyl | 79 | 4 |

Research Findings in PARP Inhibitors

The this compound scaffold is also a key component in the synthesis of potent poly(ADP-ribose) polymerase (PARP) inhibitors. rhhz.net A common synthetic strategy involves coupling piperidine-4-carboxylic acid with this compound dihydrochloride (B599025), followed by cyclization and subsequent connection of various side chains to the piperidine (B6355638) ring. rhhz.net This modular approach enables the introduction of significant structural diversity to probe interactions within the PARP active site.

An evaluation of these derivatives for their inhibitory activity against PARP-1 and PARP-2 revealed that most compounds were potent against both enzymes, often showing greater potency for PARP-2. rhhz.net The SAR studies highlighted the critical role of the side chain attached to the piperidine moiety. For example, derivatives featuring different substituted phenyl groups on the side chain exhibited a range of potencies. rhhz.net

| Compound ID | Description of Side Chain | PARP-1 IC50 (nmol/L) | PARP-2 IC50 (nmol/L) |

|---|---|---|---|

| 8c | Side chain with terminal benzamide | 1.5 | 1.6 |

| 8g | Side chain with terminal 4-fluorobenzoyl group | 2.1 | 2.6 |

| 8h | Side chain with terminal 4-methoxybenzoyl group | 1.8 | 2.4 |

| 8i | Side chain with terminal 4-(trifluoromethyl)benzoyl group | 2.3 | 2.1 |

| 8j | Side chain with terminal thiophene-2-carbonyl group | 1.3 | 1.5 |

| 8k | Side chain with terminal furan-2-carbonyl group | 1.4 | 1.7 |

Reactivity and Reaction Mechanisms of 2,3 Diaminobenzamide in Complex Systems

Investigation of Amide Group Reactivity

The amide group in 2,3-diaminobenzamide is a relatively stable functional group. This stability arises from the resonance delocalization of the nitrogen lone pair electrons with the carbonyl group, which imparts a partial double bond character to the C-N bond. Consequently, the amide group is less reactive than the adjacent amino groups under many conditions.

In the context of the synthesis of benzimidazole (B57391) derivatives, which are a significant class of heterocyclic compounds with a wide range of biological activities, this compound serves as a crucial intermediate. nbinno.com Its utility in these syntheses often relies on the selective reaction of the amino groups while the amide group remains intact. For instance, in condensation reactions with various aldehydes and carboxylic acids to form benzimidazole rings, the amide group typically does not participate in the primary cyclization step.

While amides can undergo hydrolysis to carboxylic acids under acidic or basic conditions, or be reduced to amines, these transformations require more forcing conditions than the reactions involving the more nucleophilic amino groups. In many synthetic procedures involving this compound, the reaction conditions are mild enough to preserve the amide functionality. For example, in the synthesis of certain PARP inhibitors, this compound is used as a starting material, and the amide group is retained throughout the synthetic sequence.

It is this relative inertness of the amide group compared to the ortho-amino groups that allows this compound to be a versatile building block in the construction of complex heterocyclic systems. The primary role of the amide group in many reactions is to act as an electronic modifying group, influencing the reactivity and selectivity of the neighboring amino groups.

Studies on Amino Group Reactivity and Selectivity

The two amino groups in this compound are the primary centers of nucleophilic reactivity. Their ortho-positioning is pivotal for the formation of six- and seven-membered heterocyclic rings through reactions with bifunctional electrophiles. The most common and well-studied reaction of o-phenylenediamines, including this compound, is their condensation with 1,2-dicarbonyl compounds to yield quinoxalines.

The presence of the electron-withdrawing amide group at the 1-position of the benzene (B151609) ring has a significant influence on the nucleophilicity of the two amino groups. The amino group at the 2-position is ortho to the amide group, while the amino group at the 3-position is meta. Due to the electron-withdrawing resonance and inductive effects of the amide group, the electron density on the ortho-amino group (at position 2) is reduced to a greater extent than on the meta-amino group (at position 3). This differential electronic effect leads to a difference in their nucleophilicity, with the 3-amino group being more nucleophilic and generally more reactive towards electrophiles.

This difference in reactivity is the basis for the regioselectivity observed in cyclization reactions. When this compound reacts with an unsymmetrical 1,2-dicarbonyl compound, the more nucleophilic 3-amino group will typically initiate the reaction by attacking the more electrophilic carbonyl carbon. This selectivity is a crucial factor in the synthesis of specific, single-isomer quinoxaline (B1680401) derivatives.

Studies on the synthesis of 3,4-dihydroquinoxalin-2(1H)-ones from monosubstituted o-phenylenediamines have shown that the regioselectivity of the cyclocondensation can be controlled. researchgate.net In the case of this compound, the amide group's electronic influence would direct the initial nucleophilic attack from the 3-amino group.

The reactivity of the amino groups is not limited to reactions with dicarbonyl compounds. They can also undergo acylation, alkylation, and diazotization, although these reactions have been less extensively studied in the context of selectivity between the two amino groups of this compound.

Below is a table summarizing the expected relative reactivity of the functional groups in this compound.

| Functional Group | Position | Relative Nucleophilicity | Primary Reactions |

|---|---|---|---|

| Amide (-CONH₂) | 1 | Low | Generally unreactive under mild conditions; can undergo hydrolysis or reduction under harsh conditions. |

| Amino (-NH₂) | 2 (ortho) | Moderate | Condensation with carbonyls, acylation, alkylation. Nucleophilicity is reduced by the ortho-amide group. |

| Amino (-NH₂) | 3 (meta) | High | Condensation with carbonyls, acylation, alkylation. More nucleophilic due to being meta to the electron-withdrawing amide group. |

Exploration of Cyclization Mechanisms

The most prominent cyclization reaction involving this compound is the formation of quinoxalines through condensation with 1,2-dicarbonyl compounds. The generally accepted mechanism for this reaction involves a series of nucleophilic addition and dehydration steps.

The reaction is typically initiated by the nucleophilic attack of one of the amino groups on one of the carbonyl carbons of the 1,2-dicarbonyl compound. As discussed in the previous section, for this compound, the more nucleophilic 3-amino group is the likely initiator of this attack. This initial addition forms a hemiaminal intermediate.

The reaction can be catalyzed by acids, which protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino groups.

Beyond quinoxaline formation, this compound can also participate in other cyclization reactions. For example, reaction with formic acid or other one-carbon synthons can lead to the formation of benzimidazoles. In this case, one of the amino groups reacts with the electrophile, followed by intramolecular cyclization with the other amino group. The amide group's role in this type of cyclization is primarily electronic, influencing the reactivity of the amino groups.

The following table outlines the general steps in the formation of a quinoxaline from this compound and a generic 1,2-dicarbonyl compound (R-CO-CO-R').

| Step | Description | Key Intermediates |

|---|---|---|

| 1 | Nucleophilic attack of the more nucleophilic 3-amino group on a carbonyl carbon. | Hemiaminal |

| 2 | Intramolecular nucleophilic attack of the 2-amino group on the second carbonyl carbon. | Cyclic diolamine |

| 3 | First dehydration to form a dihydropyrazine (B8608421) intermediate. | Dihydropyrazine |

| 4 | Second dehydration (aromatization) to form the stable quinoxaline ring. | Quinoxaline product |

Applications of 2,3 Diaminobenzamide in Medicinal Chemistry Research

Development of Poly(ADP-ribose) Polymerase (PARP) Inhibitors

The benzimidazole (B57391) carboxamide scaffold is recognized as a highly effective basis for a series of potent Poly(ADP-ribose) Polymerase (PARP) inhibitors, largely due to its low molecular weight and significant intrinsic potency. mdpi.com PARP enzymes, particularly the abundant PARP-1, are crucial for cellular processes involving DNA repair. rhhz.net Inhibiting these enzymes can lead to synthetic lethality in cancer cells with existing DNA repair deficiencies, such as those with BRCA mutations, making PARP a key target in oncology. mdpi.comfrontiersin.org

2,3-Diaminobenzamide serves as a critical starting material for the synthesis of the benzimidazole-4-carboxamide scaffold, a core component of numerous PARP inhibitors, including the clinical candidate veliparib (B1684213). rhhz.netacs.org The synthesis process typically involves the condensation or coupling of this compound with other chemical entities.

For instance, one common synthetic route involves the coupling of a carboxylic acid to this compound dihydrochloride (B599025) using a coupling agent like 1,1'-Carbonyldiimidazole (B1668759) (CDI), followed by cyclization in acetic acid to form the benzimidazole ring. rhhz.netnih.govresearchgate.net Another method describes the cyclization of this compound with a formylbenzoic acid, assisted by ammonium (B1175870) acetate (B1210297), to create the benzimidazole structure. nih.govstjohns.edu Novel chrysin (B1683763) derivatives incorporating the 1H-benzimidazole-4-carboxamide moiety have also been synthesized by reacting this compound with a chrysin intermediate using HATU as a coupling agent, followed by reflux in acetic acid. cjnmcpu.comcjnmcpu.comcjnmcpu.com These reactions demonstrate the versatility of this compound in constructing the foundational scaffold onto which various side chains can be attached to modulate the inhibitor's properties. rhhz.net

Structure-activity relationship (SAR) studies have been instrumental in optimizing the benzimidazole-4-carboxamide scaffold for potent PARP inhibition. cardiff.ac.uk Research has shown that the core scaffold itself has an inhibitory constant (Ki) of 95 nM against PARP-1. nih.gov Modifications to different parts of the molecule can significantly enhance this potency.

The primary amide of the benzimidazole-4-carboxamide is a key pharmacophoric element, mimicking the nicotinamide (B372718) moiety of the natural PARP substrate, NAD+. mdpi.comresearchgate.net Attaching various cyclic amines (like piperidine (B6355638) or pyrrolidine) at the 2-position of the benzimidazole ring has led to potent inhibitors. rhhz.netnih.gov Further SAR studies focused on substitutions on these appended rings. For example, within a series of piperidyl benzimidazole carboxamide derivatives, adding phenyl ketone alkyl side chains resulted in compounds with impressive PARP-1 inhibitory activity, with IC50 values in the low nanomolar range. rhhz.net Specifically, derivatives with fluoro, chloro, and methoxyl groups on the terminal phenyl ring were well-tolerated and showed activity comparable to the unsubstituted version. rhhz.net In another series, a derivative, 5cj, featuring a chlorophenyl-oxo-propyl side chain on a pyrrolidine (B122466) ring, exhibited an IC50 of 3.9 nM against PARP-1. mdpi.com These studies highlight how systematic modifications to the periphery of the core scaffold, derived from this compound, can fine-tune inhibitory potency.

Table 1: PARP Inhibition Data for Selected Benzimidazole Carboxamide Derivatives

| Compound | Description | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Citation |

|---|---|---|---|---|

| Veliparib | Reference Drug | 4.6 | 3.1 | rhhz.net |

| 8g | Phenyl ketone alkyl derivative | 4.6 | 2.6 | rhhz.net |

| 8j | Chloro-substituted phenyl ketone derivative | 2.4 | 2.1 | rhhz.net |

| 8k | Methoxyl-substituted phenyl ketone derivative | 3.1 | 1.7 | rhhz.net |

| 5cj | Pyrrolidine with chlorophenyl-oxo-propyl side chain | 3.9 | 4.2 | mdpi.com |

| 5cp | Pyrrolidine with phenyl-oxo-propyl side chain | 4.1 | 4.3 | mdpi.com |

The mechanism of action for benzimidazole-4-carboxamide inhibitors is well-characterized. The carboxamide group is crucial as it acts as an analogue of nicotinamide, binding within the nicotinamide-ribose binding site (NI site) of the PARP-1 catalytic domain. mdpi.comrhhz.net X-ray crystallography studies have revealed that this binding is stabilized by key hydrogen bond interactions between the inhibitor's amide group and the amino acid residues Gly-863 and Ser-904 in the active site of PARP-1. mdpi.comaacrjournals.org A π-π stacking interaction with Tyr-907 further anchors the inhibitor. mdpi.com

Beyond simple catalytic inhibition, some advanced inhibitors derived from this scaffold can induce "PARP trapping." This phenomenon occurs when the inhibitor not only blocks the enzyme's activity but also stabilizes the PARP-1/DNA complex, preventing the enzyme from detaching from the site of DNA damage. frontiersin.orgnih.gov This trapping can convert single-strand breaks into more lethal double-strand breaks during DNA replication, enhancing cytotoxicity. nih.gov Studies have shown that introducing bulky substituents onto the benzimidazole-4-carboxamide scaffold can promote this allosteric retention of PARP-1 on DNA, although the bulk of the modification alone is not sufficient to trigger this effect. nih.gov

PARP inhibitors developed from the this compound scaffold have demonstrated significant preclinical efficacy in various cancer models. These compounds have been evaluated for their ability to kill cancer cells directly (cytotoxicity) and to enhance the effects of chemotherapy and radiation. nih.govaacrjournals.org

In vitro, derivatives have shown potent cytotoxicity against cancer cell lines with mutations in the BRCA genes, which are deficient in homologous recombination repair. For example, compounds 5cj and 5cp displayed significant cytotoxicity against the BRCA-1-mutated breast cancer cell line MDA-MB-436 and the BRCA-2-mutated pancreatic cancer line CAPAN-1. mdpi.comnih.gov One preclinical candidate, A-620223, a 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide, was effective in a whole-cell assay with an EC50 of 3 nM. nih.gov

In vivo studies using animal models have confirmed this potential. The candidate A-620223 showed good oral bioavailability and efficacy in a B16F10 murine melanoma model when combined with the chemotherapy agent temozolomide. nih.gov It was also effective in an MX-1 breast xenograft model in combination with cisplatin. nih.gov Similarly, the use of radiolabeled PARP inhibitor probes has shown significant tumor growth inhibition in immunodeficient mice with pancreatic cancer xenografts. frontiersin.org These preclinical results provide a strong rationale for the clinical development of PARP inhibitors based on the benzimidazole-4-carboxamide scaffold. mdpi.comnih.gov

Ligands for Dopamine (B1211576) Receptors

Dopamine receptors, particularly the D3 subtype, are important targets for treating various central nervous system disorders, including schizophrenia, Parkinson's disease, and substance abuse. researchgate.netnih.gov

Researchers have utilized cyclic diamino benzamide (B126) structures, related to this compound, to develop novel ligands for the dopamine D3 receptor. typeset.io The goal of these efforts is often to create compounds with high affinity for the D3 receptor and high selectivity over the closely related D2 receptor to minimize side effects. redheracles.net

In one study, a series of ligands were synthesized and evaluated for their binding affinities. typeset.io The structure-activity relationship analysis revealed that the position and nature of substituents on the aromatic rings heavily influenced both potency and selectivity. For example, starting with a 3-cyano analog (3a) resulted in a D3 binding affinity (Ki) of 128 nM with 13-fold selectivity over the D2 receptor. typeset.io Moving the cyano group to the 2-position (3c) yielded a similar potency (Ki = 140 nM) but lower selectivity. typeset.io Introducing two chlorine atoms at the 3- and 5-positions (3h) improved D3 affinity to 22 nM and increased selectivity to nearly 15-fold. typeset.io These findings demonstrate that the benzamide core can be systematically modified to generate potent and selective D3 receptor ligands. typeset.ioresearchgate.net

Structure-Activity Relationship (SAR) in Dopamine Receptor Binding

While this compound itself is not a primary ligand for dopamine receptors, it is a crucial intermediate for synthesizing more complex molecules, such as benzimidazole and benzolactam derivatives, that target these receptors. The structure-activity relationship (SAR) of these derivatives reveals key insights into the structural requirements for potent and selective binding to dopamine D2 and D3 receptors.

The general pharmacophore for many D2/D3 receptor antagonists consists of an amine group, a linker, and a hydrophobic region, often connected via an amide bond. redheracles.net In derivatives synthesized from this compound, the resulting heterocyclic core acts as the hydrophobic anchor. The SAR is then explored by modifying other parts of the molecule.

Key SAR findings for related dopamine receptor ligands include:

Phenylpiperazine Moiety : The substitution pattern on the N-phenylpiperazine ring is critical for affinity and selectivity. For instance, aryl groups like 2-methoxyphenyl, 2-chlorophenyl, and 2,3-dichlorophenyl generally lead to higher affinity for the D3 receptor. redheracles.netnih.gov

Linker Length : The length of the alkyl chain connecting the core structure to the amine moiety influences binding. Studies on benzolactam derivatives show that increasing the linker from a propyl to a butyl chain can create advantageous hydrogen bonds with polar residues in the seventh transmembrane helix of both D2 and D3 receptors. redheracles.net

Terminal Group Modifications : Alterations to the terminal aryl carboxamide portion of the molecule can result in excellent D3 receptor affinities (Kᵢ values from 0.8 to 13.2 nM) and can confer high selectivity over the D2 receptor. researchgate.net

The table below presents binding affinity data for a series of N-phenylpiperazine benzamide analogs, illustrating the impact of different substituents on D2 and D3 receptor binding.

| Compound | Substituent on Phenylpiperazine | Terminal Moiety | D2 Receptor Kᵢ (nM) | D3 Receptor Kᵢ (nM) | D3 vs D2 Selectivity |

|---|---|---|---|---|---|

| 6a | 2-F-phenyl | 4-(Thiophen-3-yl)benzamide | 697 | 1.4 | ~500-fold |

| 6b | 3-F-phenyl | 4-(Thiophen-3-yl)benzamide | 64 | 2.1 | ~30-fold |

| 7a | 2-F-phenyl | 4-(Thiazol-4-yl)benzamide | 144 | 2.5 | ~58-fold |

| 7b | 3-F-phenyl | 4-(Thiazol-4-yl)benzamide | 134 | 3.8 | ~35-fold |

Data sourced from MDPI mdpi.com

Implications for Neurodegenerative and Psychiatric Disorders

The development of ligands targeting dopamine D2 and D3 receptors has significant implications for treating a variety of central nervous system (CNS) disorders. google.com Dysregulation of dopamine signaling is a key factor in the pathophysiology of conditions like schizophrenia and Parkinson's disease. nih.govnih.gov

Schizophrenia : Antagonism of D2 receptors is a primary mechanism of action for most antipsychotic drugs used to treat schizophrenia. dovepress.com However, this can lead to undesirable side effects. Developing ligands with high selectivity for the D3 receptor, which is concentrated in brain regions associated with cognition and emotion, is a promising strategy to potentially treat schizophrenia with fewer side effects. google.com Third-generation antipsychotics like cariprazine, which is a partial agonist at D2 and D3 receptors, have shown efficacy in treating both positive and negative symptoms of schizophrenia. dovepress.com Research into novel benzamide derivatives aims to create compounds with improved profiles for managing this complex disorder. researchgate.net

Parkinson's Disease : Parkinson's disease is characterized by the death of dopamine-producing neurons. nih.gov While dopamine agonists are used to manage motor symptoms, long-term treatment can lead to complications like L-dopa-induced dyskinesia. researchgate.net Preclinical studies suggest that selective blockade of the D3 receptor can reduce these dyskinesia-like movements without compromising the anti-parkinsonian effects of L-dopa. researchgate.net The development of D3-selective antagonists from scaffolds derived from this compound could therefore offer a new therapeutic avenue for improving the long-term management of Parkinson's disease. mdpi.comresearchgate.net

Inhibitors of Protein Kinase CK1 Delta (CK1δ)

This compound is a precursor for the synthesis of benzimidazole-2-amino derivatives, which have been identified as potent inhibitors of protein kinase CK1δ. mdpi.comresearchgate.net CK1δ is a serine-threonine kinase involved in regulating critical cellular processes like the cell cycle, DNA repair, and apoptosis. mdpi.comnih.gov Overexpression of CK1δ is linked to several diseases, including cancer and neurodegenerative disorders such as Alzheimer's and Parkinson's disease. mdpi.comnih.gov

Research has led to the development of several series of benzimidazole-based CK1δ inhibitors. researchgate.netnih.gov Structure-activity relationship studies on these compounds, derived from the cyclization of precursors like this compound, have shown that modifications to the benzimidazole scaffold can yield highly potent and selective inhibitors. For example, derivatives featuring a (1H-pyrazol-3-yl)-acetyl moiety on the 2-amino group showed CK1δ inhibitory activity in the low micromolar range. mdpi.comresearchgate.net Further optimization, such as introducing a cyano (CN) group at the 5-position of the benzimidazole ring, led to a compound with nanomolar potency (IC₅₀ = 98.6 nM). mdpi.comresearchgate.net

The table below shows the inhibitory activity of selected benzimidazole-2-acetamide derivatives against CK1δ, highlighting the effect of different substituents on the benzimidazole ring.

| Compound | Substituent (R) at 5-position | IC₅₀ against CK1δ (μM) |

|---|---|---|

| 13 | H | 2.79 |

| 14 | CH₃ | 1.64 |

| 15 | Cl | 2.01 |

| 16 | CF₃ | 1.74 |

| 18 | NO₂ | 0.12 |

| 23 | CN | 0.0986 |

Data sourced from MDPI mdpi.com

The potential of these CK1δ inhibitors as neuroprotective agents is a significant area of research, with studies showing they can provide therapeutic benefits in cellular and animal models of neurodegenerative diseases. mdpi.comresearchgate.net

Potential in Radioprotective Agent Development

A promising application of this compound is in the development of radioprotective agents. Ionizing radiation used in cancer therapy can damage normal, healthy tissue, limiting the effectiveness of treatment. acs.org Radioprotectors are compounds that shield normal cells from radiation-induced damage. acs.org

Research has shown that 2-arylbenzimidazoles, which can be synthesized using this compound, can function as potent and selective inhibitors of checkpoint kinase 2 (Chk2). acs.org Chk2 is a kinase that plays a critical role in the cellular response to DNA damage, and its inhibition can protect cells from radiation-induced apoptosis (programmed cell death). acs.orgmdpi.com

A high-throughput screening identified a benzimidazole compound as an inhibitor of Chk2, which was then optimized to produce highly potent derivatives. acs.org One such inhibitor, compound 2h (also known as BML-277 or Chk2 Inhibitor II), demonstrated an IC₅₀ of 15 nM for Chk2. acs.orgselleckchem.com Crucially, this compound was shown to dose-dependently protect human CD4⁺ and CD8⁺ T-cells from apoptosis following gamma-irradiation. acs.orgselleckchem.com This suggests that selective Chk2 inhibitors derived from the this compound scaffold could be valuable as adjuvants in radiotherapy, potentially widening the therapeutic window by protecting healthy tissues. acs.org

Drug Discovery and Lead Optimization Programs

This compound is a versatile building block in drug discovery, serving as a starting point for creating libraries of compounds for screening and subsequent lead optimization. researchgate.net The process of lead optimization involves refining the chemical structure of a promising "hit" compound to improve its potency, selectivity, and pharmacokinetic properties. dndi.orgbiobide.com

The development of the aforementioned CK1δ and Chk2 inhibitors are prime examples of lead optimization programs that utilize scaffolds derived from this compound. In the case of CK1δ inhibitors, researchers took a lead compound, Bischof-5, and synthesized new series of benzimidazole derivatives by modifying various substituents. nih.gov This systematic approach led to the discovery of a compound with nanomolar inhibitory activity, demonstrating a successful optimization campaign. mdpi.com

Similarly, in the development of Chk2 inhibitors, an initial hit from a high-throughput screen was optimized using structure-based design to generate a highly potent and selective inhibitor with clear radioprotective effects. acs.org These programs highlight the value of this compound in generating core structures like benzimidazoles, which can be systematically modified to produce drug candidates with highly desirable therapeutic profiles. researchgate.net

Coordination Chemistry of 2,3 Diaminobenzamide

2,3-Diaminobenzamide as a Ligand in Metal Complex Synthesis

This compound is a notable ligand in the field of coordination chemistry, primarily used in the synthesis of metal complexes. Its molecular structure, which features two adjacent amino groups and an amide functional group, provides multiple coordination sites. This allows it to act as a versatile building block for a variety of metal complexes. The synthesis of these complexes often involves the reaction of this compound with different metal salts in a suitable solvent. sysrevpharm.org

The versatility of this compound is further expanded through its use in the synthesis of Schiff base ligands. These are typically formed by the condensation reaction of the amino groups of this compound with aldehydes or ketones. chemmethod.com The resulting Schiff base ligands offer an extended and more complex coordination environment, which can be used to synthesize multinuclear or polynuclear metal complexes. scirp.org The synthesis of these complexes is generally achieved by reacting the Schiff base ligand with metal salts, often in a 1:1 or 1:2 metal-to-ligand molar ratio. sysrevpharm.orgchemmethod.com The characterization of these newly synthesized complexes is commonly performed using techniques such as FT-IR, UV-Vis, and mass spectroscopy to determine their molecular structure and properties. ua.es

Investigation of Coordination Modes and Geometries

The coordination of this compound to metal ions can occur through different modes, largely dictated by the donor atoms present in its structure: the two nitrogen atoms of the amino groups and the oxygen atom of the amide group. This allows for a range of coordination geometries in the resulting metal complexes. nih.gov

Key coordination modes and the resulting geometries include:

Bidentate Coordination: this compound can act as a bidentate ligand, coordinating to a metal center through the two nitrogen atoms of the adjacent amino groups. This mode of coordination is common and leads to the formation of a stable five-membered ring with the metal ion.

Tridentate Coordination: In some cases, particularly in Schiff base derivatives, the ligand can be tridentate, coordinating through the azomethine nitrogen, a phenolic oxygen (from the aldehyde), and a nitrogen atom of an amine group. ekb.egmdpi.com

Bridging Ligand: The ligand can also act as a bridging ligand, connecting two or more metal centers. This is particularly prevalent in the formation of coordination polymers.

The geometry of the resulting metal complexes is influenced by several factors, including the coordination number of the central metal ion and the nature of the ligand itself. nih.govrsc.org Common geometries observed in these complexes include octahedral, square planar, and tetrahedral. nih.govlibretexts.org For instance, studies have shown that some complexes exhibit a distorted octahedral geometry. mdpi.comrsc.org In Cu(II) complexes, square pyramidal or axially distorted octahedral geometries are often favored. nih.govmdpi.com

Table 1: Coordination Geometries of Metal Complexes

| Metal Ion | Coordination Number | Typical Geometry |

|---|---|---|

| Co(II), Ni(II), Cu(II) | 6 | Octahedral |

| Pd(II) | 4 | Square Planar |

| Zn(II) | 4 | Tetrahedral |

| Cu(II) | 5 | Square Pyramidal |

Applications of this compound Metal Complexes

The metal complexes derived from this compound and its Schiff bases have shown potential in a range of applications, most notably in catalysis and materials science.

In the realm of catalysis , these complexes are explored for their ability to catalyze various organic reactions. researchgate.net The presence of a transition metal center, held in a specific coordination environment by the ligand, can facilitate reactions such as oxidation. ias.ac.in For example, certain iridium(III) complexes have been investigated for their catalytic activity in cellular environments, where they can participate in redox reactions. nih.gov The catalytic utility of transition metal complexes is a broad field, with applications in processes like hydrogenation and polymerization. jocpr.comrsc.orgrsc.org

In materials science , these complexes serve as valuable components in the construction of more complex molecular architectures. Their ability to form stable, well-defined structures makes them suitable for creating coordination polymers and other advanced materials. These materials can exhibit interesting properties with potential uses in various technological fields. researchgate.net

Furthermore, some metal complexes of ligands structurally related to this compound have been investigated for their medicinal applications, including their potential as anticancer agents. cardiff.ac.ukrsc.orgmdpi.com

Advanced Analytical Method Development and Validation for 2,3 Diaminobenzamide

Chromatographic Methods

Chromatography is a cornerstone for the analysis of 2,3-Diaminobenzamide, enabling its separation from starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound and its derivatives. figshare.comstjohns.eduportico.org Purity analysis of target compounds related to this compound is often carried out using reverse-phase HPLC systems. stjohns.eduresearchgate.net

A typical HPLC setup for analyzing compounds derived from this compound might involve a C18 column, which is a common reverse-phase column. stjohns.edu The separation is achieved by running a mobile phase, such as a mixture of methanol (B129727) and water (often with a modifier like 0.1% formic acid), through the column. stjohns.edu Detection is commonly performed using a UV detector at a specific wavelength, for instance, 254 nm. stjohns.edu

The conditions for HPLC analysis can be tailored based on the specific properties of the analyte. For instance, gradient elution, where the composition of the mobile phase is changed over time, is frequently employed to achieve optimal separation of multiple components in a sample. oiv.int The injection volume can also be adjusted depending on the concentration of the analyte in the sample. oiv.int

Table 1: Example HPLC Parameters for Analysis of this compound Derivatives

| Parameter | Value |

|---|---|

| Column | ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) |

| Mobile Phase | Gradient of Methanol and Water with 0.1% Formic Acid |

| Detection | UV at 254 nm |

| Temperature | 40°C |

| Flow Rate | 0.8 ml/minute |

This table presents a representative set of HPLC conditions and is not specific to a single, universally applied method.

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful separation technique, though its direct application to a polar and relatively non-volatile compound like this compound can be challenging without chemical modification. GC relies on the vaporization of the sample for separation. ccsknowledge.com For amines and other polar compounds, derivatization is often a necessary step to increase their volatility and thermal stability, making them suitable for GC analysis. scienceopen.commdpi.com

While specific GC methods for this compound are not prominently detailed in the provided context, the general principles of GC for amine analysis are well-established. ccsknowledge.com The process would typically involve:

Derivatization: Reaction of this compound with a suitable agent to create a more volatile and less polar derivative.

Injection: Introduction of the derivatized sample into the GC system.

Separation: The vaporized sample is carried by an inert gas through a column, where separation occurs based on the components' boiling points and interactions with the stationary phase.

Detection: A detector, often a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is used to detect the separated components.

Common derivatizing agents for amines in GC analysis include silylating agents, acylating agents, and alkylating agents. scienceopen.com

Spectrometric Techniques

Spectrometric techniques are indispensable for the structural elucidation and confirmation of this compound and its reaction products.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass Spectrometry (MS) is frequently coupled with liquid chromatography (LC-MS) to provide mass information for the compounds separated by HPLC. This combination is a powerful tool for confirming the identity of synthesized compounds. stjohns.eduresearchgate.net High-Resolution Mass Spectrometry (HRMS) can provide highly accurate mass measurements, which helps in determining the elemental composition of a molecule. nih.govmdpi.com

Tandem Mass Spectrometry (MS/MS) takes this a step further by allowing for the fragmentation of selected ions. nih.gov In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. This fragmentation pattern provides detailed structural information about the precursor ion. For example, in the analysis of PARP1 peptides related to research involving this compound derivatives, ions were fragmented by collision-induced dissociation (CID) to identify the peptides. nih.gov

Table 2: Mass Spectrometry Data for a Derivative of this compound

| Compound | Technique | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |

|---|---|---|---|

| 2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide | MS | 231.1 | 231.1 |

| 2-(1-(3-(1,3-Dioxoisoindolin-2-yl)propyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide | HRMS | 349.1660 | 349.1669 |

Data sourced from a study on the synthesis of PARP inhibitors. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the precise molecular structure of organic compounds. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to characterize this compound and its derivatives. figshare.comresearchgate.netresearchgate.netnih.govmdpi.com

¹H NMR: Provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. savemyexams.com The chemical shift (δ) of a proton is influenced by the electron density around it. savemyexams.com

¹³C NMR: Provides information about the different types of carbon atoms in a molecule. weebly.com Each unique carbon atom in a molecule gives a distinct signal in the ¹³C NMR spectrum. weebly.com

The structures of target compounds synthesized from this compound are routinely confirmed by ¹H NMR and often by ¹³C NMR as well. nih.govmdpi.com For example, in the synthesis of 2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide, the structure was confirmed with ¹H NMR and mass spectrometry. mdpi.com

Table 3: Representative ¹H NMR Data for a this compound Derivative

| Compound | Solvent | Chemical Shifts (δ ppm) and Multiplicity |

|---|---|---|

| 2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide | DMSO | 7.52–7.30 (m, 2H), 7.13–6.94 (m, 1H), 3.77–3.33 (m, 2.5H), 3.24–3.01 (m, 2.5H), 2.39–2.21 (m, 1H), 2.11–1.96 (m, 1H) |

¹H NMR data for a specific derivative synthesized from this compound. mdpi.com

Derivatization in Analytical Chemistry

Derivatization is the process of chemically modifying a compound to produce a new compound that has properties better suited for a particular analytical technique. scienceopen.com This is particularly relevant for compounds like this compound, which may have low volatility for GC analysis or lack a strong chromophore for UV detection in HPLC. scienceopen.com

For HPLC analysis, derivatization can be performed either before the column (pre-column) or after the column (post-column). scienceopen.com The goal is often to attach a molecule with strong UV absorbance or fluorescence properties to enhance detection sensitivity. labinsights.nl

In the context of GC, derivatization is primarily used to increase the volatility and thermal stability of polar compounds. scienceopen.com This is achieved by converting polar functional groups, such as the amino (-NH₂) and amide (-CONH₂) groups in this compound, into less polar, more volatile derivatives.

While specific derivatization reagents for this compound are not detailed in the provided context, common reagents for amines include dansyl chloride, dabsyl chloride, and o-phthaldialdehyde (OPA) for HPLC, and various silylating and acylating agents for GC. scienceopen.com The choice of derivatizing agent depends on the analytical method and the desired outcome, such as improved sensitivity or better chromatographic separation. nih.govmdpi.com

Enhancement of Detection Sensitivity and Selectivity via Derivatization

In the analysis of this compound, achieving high sensitivity and selectivity is paramount, especially when dealing with trace-level detection in complex matrices. Derivatization is a chemical modification process employed to convert an analyte into a product with improved chemical or physical properties for analysis. For this compound, which possesses two primary amine groups, derivatization is a powerful strategy to enhance its detectability, particularly for chromatographic methods like High-Performance Liquid Chromatography (HPLC).

The primary goals of derivatizing this compound are to introduce a chromophoric or fluorophoric tag into the molecule. While the native molecule has some UV absorbance, derivatization can significantly increase the molar absorptivity, shifting the absorption to a more desirable wavelength and thereby increasing the sensitivity of UV-Vis detection. shimadzu.itshimadzu.com More significantly, introducing a fluorescent tag allows for the use of highly sensitive and selective fluorescence detectors. lcms.cz Fluorescence detection offers advantages over UV detection due to its inherently lower background noise and higher sensitivity, often by orders of magnitude. lcms.czthermofisher.com

Several types of reagents are available for the derivatization of primary amines, which can be adapted for this compound. These reagents typically react with the amino groups to form stable, highly conjugated systems.

Common Derivatizing Agents for Primary Amines:

| Derivatizing Agent | Functional Group Targeted | Resulting Derivative | Detection Method |

| o-Phthalaldehyde (OPA) | Primary amines (in the presence of a thiol) | Fluorescent isoindole | Fluorescence thermofisher.commdpi.com |

| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Primary and secondary amines | Fluorescent dibenzocycloheptadiene | Fluorescence thermofisher.comdojindo.com |

| Dansyl chloride (DNS-Cl) | Primary and secondary amines, phenols, imidazoles | Fluorescent sulfonamide | Fluorescence |

| 4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) | Primary and secondary amines | Fluorescent benzofurazan | Fluorescence scirp.org |

| 1,2-Diamino-4,5-methylenedioxybenzene (DMB) | α-keto acids (reacts similarly to o-phenylenediamines) | Fluorescent quinoxaline (B1680401) | Fluorescence nih.gov |

The reactivity of this compound's adjacent amino groups can also be exploited for specific derivatization reactions, potentially leading to the formation of stable heterocyclic structures like benzimidazoles or quinoxalines, which can be inherently fluorescent or can be further derivatized. nih.goveuropa.eu The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure complete and reproducible derivatization, avoiding the formation of multiple products that could complicate quantification.

Pre-column Derivatization Strategies

Pre-column derivatization, where the analyte is derivatized before its introduction into the HPLC system, is a widely used technique in the analysis of amines. thermofisher.comdojindo.com This approach offers several advantages, including the ability to remove excess reagent and by-products before analysis, thus minimizing interference with the chromatographic separation and detection. thermofisher.com The derivatization reaction can be performed manually or automated using an autosampler, which improves reproducibility and sample throughput. mdpi.comich.org

A typical pre-column derivatization procedure for this compound would involve the following steps:

Sample Preparation : The sample containing this compound is dissolved in a suitable solvent.

pH Adjustment : A buffer is added to the sample solution to achieve the optimal pH for the derivatization reaction. Most reactions with amine-derivatizing reagents proceed efficiently under basic conditions. scirp.org

Addition of Derivatizing Reagent : A solution of the derivatizing agent (e.g., OPA, FMOC-Cl) is added to the sample mixture. The concentration of the reagent is typically in excess to ensure complete derivatization of the analyte. dojindo.com

Reaction : The mixture is incubated for a specific time at a controlled temperature to allow the derivatization reaction to go to completion. This can range from a few minutes to longer periods, depending on the reagent's reactivity. scirp.org

Stopping the Reaction : The reaction can be stopped by altering the pH or by adding a reagent that consumes the excess derivatizing agent. scirp.org

Injection : A specific volume of the resulting solution containing the derivatized this compound is injected into the HPLC system for analysis.

Example of a Pre-column Derivatization Protocol for Aromatic Amines using OPA:

| Step | Procedure |

| 1. Reagent Preparation | Prepare a solution of o-Phthalaldehyde (OPA) and a thiol (e.g., 3-mercaptopropionic acid) in a borate (B1201080) buffer (pH ~9.5). dojindo.com |

| 2. Sample Mixing | Mix a specific volume of the sample containing this compound with the OPA/thiol reagent solution. dojindo.com |

| 3. Reaction | Allow the reaction to proceed at room temperature for a short period (e.g., 1-2 minutes). mdpi.com |

| 4. Injection | Inject the resulting mixture directly into the HPLC system. mdpi.com |

The resulting derivative is a highly fluorescent isoindole, which can be detected with high sensitivity using a fluorescence detector. The separation is typically achieved on a reversed-phase column (e.g., C18) with a gradient elution using a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.

Method Validation Parameters and Guidelines

The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose. scirp.orgparticle.dk For the quantitative analysis of this compound, especially in the context of pharmaceutical quality control, method validation must be performed in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH). scirp.orgparticle.dkzsmu.edu.ua The key validation parameters are outlined below.

Typical Validation Parameters for an HPLC Method for this compound:

| Validation Parameter | Description | Typical Acceptance Criteria (as per ICH guidelines) |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. scirp.org | The peak for this compound should be well-resolved from other peaks, and peak purity should be confirmed using a Diode Array Detector (DAD) or Mass Spectrometry (MS). particle.dk |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. particle.dk | A minimum of 5 concentration levels should be used. The correlation coefficient (r²) should be ≥ 0.99. particle.dk |

| Range | The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. particle.dk | For assay: 80% to 120% of the test concentration. For impurities: from the reporting level of the impurity to 120% of the specification. particle.dk |

| Accuracy | The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies. scirp.org | The mean recovery should be within a specified range (e.g., 98.0% to 102.0%) for an assay. For impurities, the recovery depends on the concentration. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). scirp.org | - Repeatability (Intra-assay precision): RSD should be ≤ 2%.- Intermediate Precision (Inter-assay precision): RSD should be ≤ 3%. scirp.org |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined based on a signal-to-noise ratio of 3:1. particle.dk |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined based on a signal-to-noise ratio of 10:1. particle.dk |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | The method should show no significant changes in results when parameters like mobile phase composition, pH, column temperature, and flow rate are slightly varied. scirp.org |

The validation process involves conducting a series of experiments to evaluate each of these parameters. The results are then documented in a validation report, which provides evidence that the method is reliable and suitable for its intended use, such as the quality control of this compound as a raw material in pharmaceutical manufacturing.

Computational Chemistry and Molecular Modeling Studies of 2,3 Diaminobenzamide

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule ligand, such as 2,3-Diaminobenzamide, to the active site of a target protein.

Recent studies have utilized this compound as a scaffold in the design of inhibitors for various enzymes. For instance, in the development of novel poly(ADP-ribose) polymerase 1 (PARP1) inhibitors, derivatives of this compound were synthesized and their binding modes investigated through molecular docking. cjnmcpu.com In one such study, a chrysin (B1683763) derivative incorporating a 1H-benzimidazole-4-carboxamide moiety, formed from this compound, was docked into the PARP1 active site. cjnmcpu.com The docking results revealed that the 1H-benzimidazole-4-carboxamide group occupied the nicotinamide (B372718) pocket of PARP1. cjnmcpu.com Key interactions included hydrogen bonds between the carbonyl oxygen atoms of the ligand and the amino acid residues Ser904 and Gly863, as well as hydrophobic interactions between the chrysin rings and Tyr907. cjnmcpu.com

Similarly, in the design of inhibitors for protein kinase CK1δ, 2-amidobenzimidazole derivatives, which can be synthesized from this compound precursors, were evaluated. mdpi.com Docking studies of these derivatives into the ATP binding site of CK1δ helped to rationalize the observed structure-activity relationships and guide the design of more potent inhibitors. mdpi.com

The following table summarizes key findings from molecular docking studies involving derivatives of this compound:

Table 1: Molecular Docking of this compound Derivatives| Target Protein | Derivative Type | Key Interacting Residues | Reference |

|---|---|---|---|

| Poly(ADP-ribose) polymerase 1 (PARP1) | Chrysin-based 1H-benzimidazole-4-carboxamide | Ser904, Gly863, Tyr907 | cjnmcpu.com |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a deeper understanding of the dynamic behavior of a ligand-protein complex over time. chalmers.se This computational method simulates the physical movements of atoms and molecules, providing insights into the stability of binding, conformational changes, and the role of solvent molecules. chalmers.se

In studies of protein kinase CK1δ inhibitors, MD simulations were performed on docked complexes of 2-amidobenzimidazole derivatives. mdpi.com These simulations helped to assess the stability of the predicted binding modes and to understand the dynamic interactions between the inhibitors and the kinase. mdpi.com The analysis of the root-mean-square deviation (RMSD) of the ligand and protein atoms during the simulation provides a measure of the complex's stability. tandfonline.com

For histone deacetylase (HDAC) inhibitors, a class of compounds that can include a 2-aminobenzamide (B116534) moiety, MD simulations have been used to investigate the stability of inhibitor-enzyme complexes. nih.gov These simulations, often run for durations of 100 nanoseconds, revealed that key protein-ligand interactions were maintained throughout the simulation, indicating a stable binding mode. nih.gov

The general workflow for an MD simulation involves several steps:

System Preparation : Building the initial system, including the protein-ligand complex, solvent, and ions.

Minimization : Removing steric clashes and bad contacts in the initial structure.

Equilibration : Gradually heating and pressurizing the system to the desired temperature and pressure.

Production : Running the simulation for a set amount of time to collect data on the system's dynamics. protocols.io

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. materialsciencejournal.org These methods provide insights into parameters like molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution. banglajol.inforesearchgate.net